molecular formula C21H25F3N4O6 B2565730 沙利度胺-NH-C6-NH2 TFA CAS No. 2093386-51-5

沙利度胺-NH-C6-NH2 TFA

货号: B2565730
CAS 编号: 2093386-51-5
分子量: 486.448
InChI 键: VUTCFPKPHCMKEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-NH-C6-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It is used for research purposes .

科学研究应用

免疫调节作用和治疗应用沙利度胺及其类似物,包括沙利度胺-NH-C6-NH2 TFA,因其免疫调节作用而被广泛研究,尤其是在炎症和免疫基础疾病的背景下。沙利度胺发挥其作用的机制涉及抑制受刺激的单核细胞和活化的 T 淋巴细胞的 TNFα mRNA 表达和蛋白质生成,从而导致血清 TNFα 水平降低和病变部位细胞因子基因表达减少。这个过程减轻了与麻风病相关的结节性红斑 (ENL) 等疾病的临床症状,突出了其治疗炎症性疾病的潜力 (E. Sampaio 等人,2002)

抗血管生成和抗肿瘤特性对沙利度胺抗血管生成特性的研究为其在癌症治疗中的应用开辟了途径。研究表明它在抑制微血管生长方面有效,微血管生长是实体瘤发展和转移的关键因素。通过靶向血管生成,沙利度胺及其衍生物为癌症治疗提供了一种新方法,尤其是在传统治疗失败的多发性骨髓瘤等疾病中。该药物诱导肿瘤细胞凋亡或生长阻滞的能力进一步支持了其在肿瘤学中的治疗潜力 (E. Lepper 等人,2004)

神经系统应用和疼痛管理沙利度胺对中枢神经系统的影响,包括其镇静特性,促进了对其治疗神经退行性疾病和管理神经性疼痛的潜力的研究。该药物穿透血脑屏障的能力使其能够在中枢神经系统内直接发挥作用,使其成为需要调节神经炎症或神经发生的疾病的候选药物 (A. Mercurio 等人,2017)

机制见解和未来方向了解沙利度胺作用背后的分子机制对于优化其治疗用途和最大程度减少不良后果至关重要。研究强调了 TNFα 调节、血管生成抑制以及氧化应激和一氧化氮途径在介导该药物的致畸和治疗作用中的潜在作用。正在进行的研究旨在识别沙利度胺的更安全的类似物,这些类似物保留了其有益特性,同时降低了其引起严重副作用的可能性 (J. A. Gomes 等人,2018)

未来方向

Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

生化分析

Biochemical Properties

Thalidomide-NH-C6-NH2 TFA plays a crucial role in biochemical reactions by acting as an E3 ligase ligand-linker conjugate. It interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex, which is responsible for tagging proteins with ubiquitin for degradation . The interaction between Thalidomide-NH-C6-NH2 TFA and cereblon facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is essential for regulating protein levels within cells and maintaining cellular homeostasis.

Cellular Effects

Thalidomide-NH-C6-NH2 TFA has significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, Thalidomide-NH-C6-NH2 TFA can modulate immune responses by targeting proteins involved in immune cell activation and differentiation.

Molecular Mechanism

The molecular mechanism of action of Thalidomide-NH-C6-NH2 TFA involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and degradation by the proteasome. The selective degradation of target proteins is achieved through the specific recognition of the target protein by the Thalidomide-based cereblon ligand. This mechanism allows for the precise regulation of protein levels within cells and has potential therapeutic applications in diseases characterized by aberrant protein expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-NH-C6-NH2 TFA can change over time due to factors such as stability and degradation . The compound is stable when stored at -20°C for up to three years in powder form and up to two years in solvent form . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have shown that Thalidomide-NH-C6-NH2 TFA can have sustained effects on cellular function, including prolonged protein degradation and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of Thalidomide-NH-C6-NH2 TFA vary with different dosages in animal models . At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Thalidomide-NH-C6-NH2 TFA is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This process can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, Thalidomide-NH-C6-NH2 TFA is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The efficient transport and distribution of Thalidomide-NH-C6-NH2 TFA are crucial for its effectiveness in targeting specific proteins for degradation.

Subcellular Localization

The subcellular localization of Thalidomide-NH-C6-NH2 TFA is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be in proximity to its target proteins to facilitate their degradation. Understanding the subcellular localization of Thalidomide-NH-C6-NH2 TFA is essential for optimizing its use in research and therapeutic applications.

属性

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。